
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is a synthetic compound that belongs to the family of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an iodophenoxy substituent on the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline typically involves multiple steps. One common method starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the iodophenoxy substituent through a nucleophilic substitution reaction. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or THF are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iodophenoxy group can yield iodophenol derivatives, while reduction can produce phenoxy derivatives.
科学的研究の応用
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.
作用機序
The mechanism of action of (4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group can be removed under basic conditions to expose the proline residue, which can then interact with enzymes or receptors. The iodophenoxy group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-Iodophenol: A simpler compound with similar iodophenoxy functionality.
Fmoc-L-proline: A related compound without the iodophenoxy substituent.
4-(4-Iodophenoxy)phenol: Another compound with an iodophenoxy group but different overall structure.
Uniqueness
(4S)-1-Fmoc-4-(4-iodophenoxy)-L-proline is unique due to the combination of the Fmoc protecting group and the iodophenoxy substituent on the proline ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C26H22INO5 |
|---|---|
分子量 |
555.4 g/mol |
IUPAC名 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-iodophenoxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22INO5/c27-16-9-11-17(12-10-16)33-18-13-24(25(29)30)28(14-18)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23-24H,13-15H2,(H,29,30)/t18-,24-/m0/s1 |
InChIキー |
QKHJUQWFRZUHJS-UUOWRZLLSA-N |
異性体SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I |
正規SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=C(C=C5)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
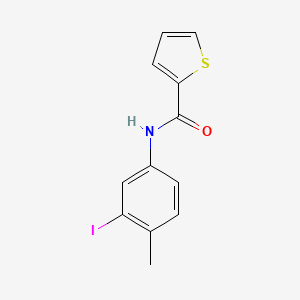
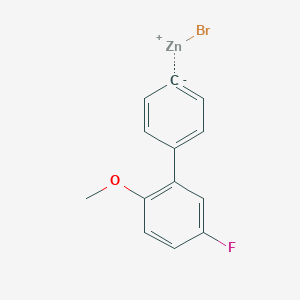
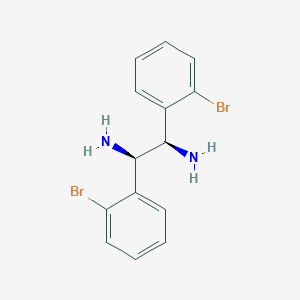
![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
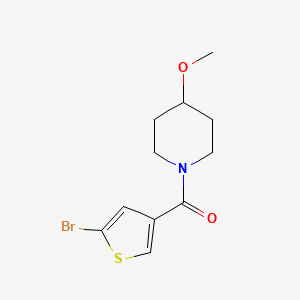
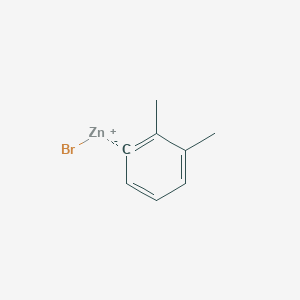
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
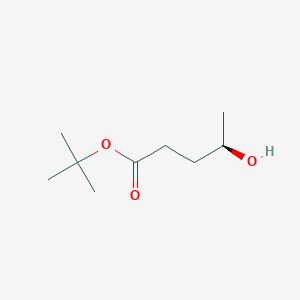

![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
![3-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892436.png)
![4-Chloro-7,8-dihydro-6h-pyrano[3,2-d]pyrimidine](/img/structure/B14892440.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)propanoic acid](/img/structure/B14892446.png)
